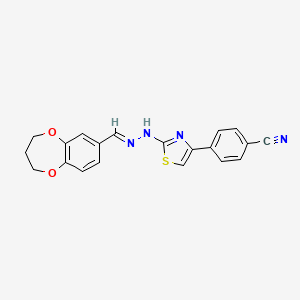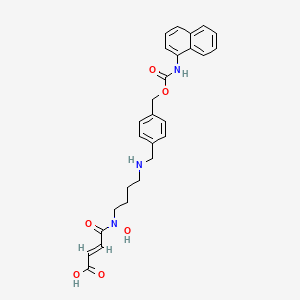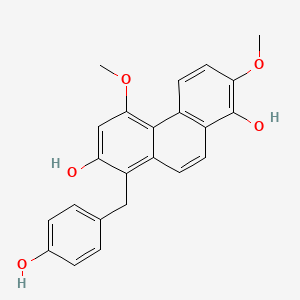
BChE-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of BChE-IN-10 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. This includes the use of recyclable solvents and catalysts, as well as energy-efficient processes .
Analyse Chemischer Reaktionen
BChE-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
BChE-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: It is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.
Industry: It is used in the development of diagnostic assays for butyrylcholinesterase activity
Wirkmechanismus
BChE-IN-10 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the brain. The compound also inhibits the aggregation of amyloid-beta, which is a hallmark of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
BChE-IN-10 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but with different binding affinities.
Galantamine: Primarily inhibits acetylcholinesterase and also modulates nicotinic receptors
This compound stands out due to its balanced inhibitory activity and its potential to inhibit amyloid-beta aggregation, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C23H20O5 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
8-[(4-hydroxyphenyl)methyl]-2,5-dimethoxyphenanthrene-1,7-diol |
InChI |
InChI=1S/C23H20O5/c1-27-20-10-9-15-17(23(20)26)8-7-16-18(11-13-3-5-14(24)6-4-13)19(25)12-21(28-2)22(15)16/h3-10,12,24-26H,11H2,1-2H3 |
InChI-Schlüssel |
KVVKCGLDLZTXLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C3=C(C=C(C(=C3C=C2)CC4=CC=C(C=C4)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


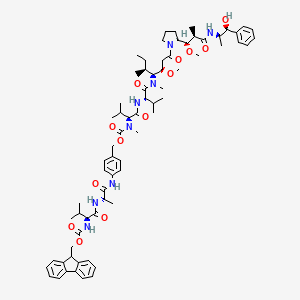
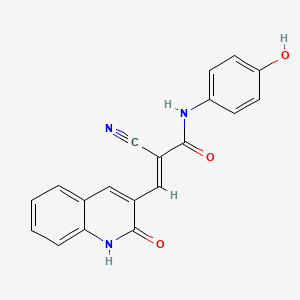
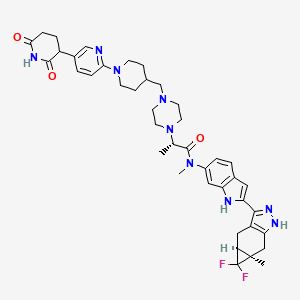
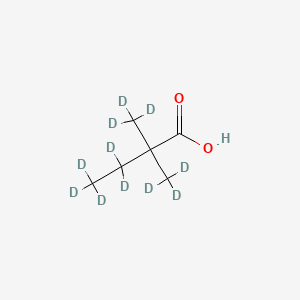
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
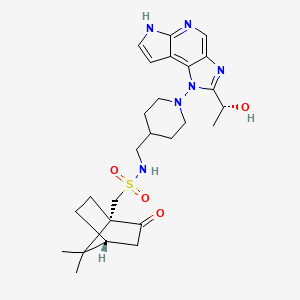
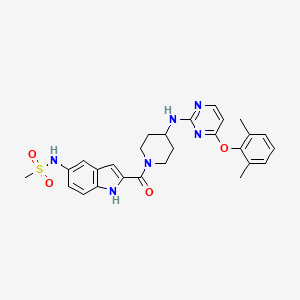
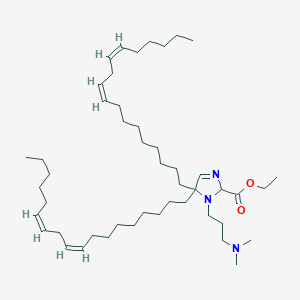
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
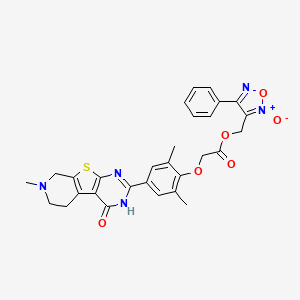
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
